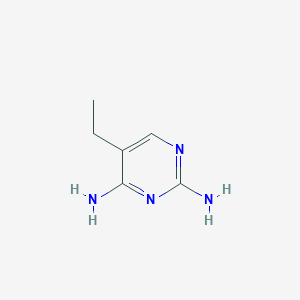

5-Ethylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

73119-06-9 |

|---|---|

Molecular Formula |

C6H10N4 |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10) |

InChI Key |

FBWGRMITXCRRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Ethylpyrimidine 2,4 Diamine Analogues

Classical and Contemporary Synthetic Routes to the 2,4-Diaminopyrimidine (B92962) Core

The synthesis of the 2,4-diaminopyrimidine core, the foundational structure of 5-Ethylpyrimidine-2,4-diamine, has evolved from classical condensation reactions to more sophisticated contemporary methods.

Classical Synthesis: The most traditional and widely adopted method for constructing the pyrimidine (B1678525) ring is the Principal Synthesis, which involves the condensation of a compound with an amidine functional group (like guanidine) with a 1,3-dielectrophilic component, such as a β-dicarbonyl compound or its equivalent. acs.orgscialert.net A common route starts with the reaction between guanidine (B92328) and ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide. This reaction proceeds through cyclization to form 2,4-diamino-6-hydroxypyrimidine. orgsyn.org This intermediate is pivotal, as the hydroxyl group can be subsequently converted into a leaving group, typically a chlorine atom, by treatment with phosphoryl chloride (POCl₃). nih.govnih.gov The resulting 2,4-diamino-6-chloropyrimidine is a versatile precursor for further functionalization. nih.govnih.gov

Contemporary Synthesis: Modern synthetic chemistry has introduced a variety of more efficient and versatile methods. These include palladium-catalyzed cross-coupling reactions, which have become indispensable for forming C-C and C-N bonds. acs.org For instance, the sequential amination of dihalopyrimidines using palladium catalysis allows for the controlled introduction of different amino groups at the C2 and C4 positions. acs.org Another contemporary approach involves a deconstruction-reconstruction strategy, where a pre-existing pyrimidine ring is cleaved into a three-carbon building block and then recyclized with different reagents to create diverse analogues. nih.gov

Table 1: Comparison of Synthetic Routes to the 2,4-Diaminopyrimidine Core

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Condensation | Guanidine, β-dicarbonyl compounds (e.g., ethyl cyanoacetate), base (e.g., NaOEt) | Reflux in ethanol | Cost-effective, uses readily available starting materials | Can have limited substituent tolerance, may require harsh conditions |

| From Halopyrimidines | 2,4-Dichloropyrimidine, Amines | Nucleophilic aromatic substitution (SNAr) | Good control over regioselectivity (C4 is more reactive than C2) acs.org | Requires pre-functionalized pyrimidine starting material |

| Palladium-Catalyzed Amination | Dihalopyrimidine, Amines, Palladium catalyst (e.g., Pd(PPh₃)₄), Ligands | Inert atmosphere, various solvents | High efficiency, broad substrate scope, allows for complex amine introduction | Catalyst cost and sensitivity, potential for side reactions |

| Deconstruction-Reconstruction | Pyrimidine, Tf₂O, anilines, amidines | Multi-step one-pot sequence | Allows for diversification of complex pyrimidine cores nih.gov | Complex reaction sequence, may have variable yields |

Functionalization and Substitution Reactions at Pyrimidine Ring Positions

To generate analogues of this compound, specific functional groups must be introduced at various positions on the pyrimidine ring. The C5 and C6 positions are common sites for modification to modulate the compound's properties.

A general and powerful strategy for C5-functionalization involves a halogenation-coupling sequence. The C5 position of the 2,4-diaminopyrimidine ring can be selectively halogenated, typically with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to install an iodine or bromine atom. nih.gov This halogenated intermediate serves as a handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. To synthesize a 5-ethyl derivative, a Suzuki coupling with ethylboronic acid would be a viable approach.

The C6 position is also a key point for diversification, especially when starting from 2,4-diamino-6-chloropyrimidine. The chlorine atom is an excellent leaving group and can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This allows for the introduction of alkoxy, aryloxy, and thioether groups, among others. For example, reacting 2,4-diamino-6-chloropyrimidine with substituted methanols in the presence of a base like sodium hydride generates 6-alkoxy-2,4-diaminopyrimidine derivatives. nih.gov

More recent advances include direct C-H functionalization, which avoids the need for pre-halogenation of the ring, offering a more atom-economical route to new analogues. researchgate.net

Table 2: Key Functionalization Reactions of the 2,4-Diaminopyrimidine Ring

| Position | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| C5 | Halogenation | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Prepares the ring for subsequent cross-coupling reactions. nih.gov |

| C5 | Suzuki Coupling | Aryl/Alkylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduces aryl or alkyl groups, such as the ethyl group. nih.gov |

| C6 | Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Thiols, Amines (with base) on a 6-halopyrimidine | Introduces a wide variety of substituents at the C6 position. nih.gov |

| C6 | Metalation | Zinc Bases (e.g., (TMP)₂Zn·2MgCl₂·2LiCl) | Enables functionalization at the C6 position of 5-alkoxypyrimidines. acs.org |

| Ring N | Methylation | Methylating agents | Studies the effect of N-substitution on biological activity. rsc.org |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact, improve safety, and increase efficiency. rasayanjournal.co.inbenthamdirect.com These methods often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional approaches. rasayanjournal.co.inbenthamdirect.com

Key green synthetic techniques include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: Sonication provides mechanical energy that enhances mass transfer and accelerates reactions, serving as another energy-efficient alternative to conventional heating. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form the final product, which incorporates most or all of the atoms of the starting materials. This approach is highly atom-economical and simplifies synthetic procedures. rasayanjournal.co.inresearchgate.net The Biginelli and Hantzsch reactions are classic examples adapted for green pyrimidine synthesis. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without a solvent or catalyst, often using techniques like grinding (mechanochemistry) or heating neat reactants, minimizes waste and avoids the use of toxic and volatile organic compounds. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water, ethanol, or ionic liquids. rasayanjournal.co.inbenthamdirect.com Magnetized deionized water has even been used as a green solvent for the catalyst-free synthesis of pyrimidine derivatives. researchgate.net

Derivatization Strategies for Modulating Physicochemical and Biological Interactions

Derivatization of the core this compound structure is a fundamental strategy in medicinal chemistry to fine-tune its properties for optimal biological activity. By systematically altering the substituents on the pyrimidine ring, chemists can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

These structural modifications are also crucial for optimizing interactions with the intended biological target. Structure-activity relationship (SAR) studies are conducted by synthesizing a series of analogues with varied functional groups and evaluating their biological potency. rsc.org For example, in the context of dihydrofolate reductase (DHFR) inhibitors, extending a C5-methyl group to an ethyl group was shown to enhance potency, demonstrating the critical impact of small structural changes. nih.gov Similarly, introducing different aryl or heteroaryl groups at the C6 position can explore different binding pockets within an enzyme's active site, potentially increasing both potency and selectivity. nih.govnih.gov

The goal of these derivatization strategies is to achieve a balance of properties: potent and selective binding to the target, favorable pharmacokinetic characteristics, and minimal off-target effects. nih.govresearchgate.net

Table 3: Examples of Derivatization and Impact on Biological Activity

| Parent Scaffold | Position of Derivatization | Introduced Substituent | Biological Target | Observed Effect |

|---|---|---|---|---|

| 2,4-Diamino-5-methyl-pyrrolo[2,3-d]pyrimidine | C6 | 1-Naphthylthio | DHFR (T. gondii) | 16-fold more potent than trimethoprim (B1683648) nih.govnih.gov |

| 2,4-Diaminopyrimidine | C2, C6 | Triazolopiperazine and various anilines | Cancer Cell Lines (A549, HCT-116, etc.) | Compounds showed potent antitumor activities, with SAR studies clarifying the role of terminal anilines. rsc.org |

| 2,4-Diamino-5-ethyl-pyrrolo[2,3-d]pyrimidine | C6 | 4-thio-benzoyl-L-glutamic acid | CCRF-CEM Cells | Analogue was 3-fold more potent than the corresponding 5-methyl compound. nih.gov |

| 2,4-Diaminopyrimidine | C5, C6 | Various aryl and alkoxy groups | M. tuberculosis | Side chain size and hydrophobicity were critical for cell entry and anti-tubercular activity. nih.govresearchgate.net |

Advanced Structural Characterization and Spectroscopic Investigations of 5 Ethylpyrimidine 2,4 Diamine Derivatives

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Mode Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. nih.gov These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For 5-Ethylpyrimidine-2,4-diamine, the spectra are characterized by distinct bands corresponding to the vibrations of the pyrimidine (B1678525) ring, the amino (-NH₂) groups, and the ethyl (-CH₂CH₃) substituent.

The N-H stretching vibrations of the primary amino groups are typically observed in the high-frequency region of 3500–3000 cm⁻¹. core.ac.uk The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=N and C-N stretching vibrations within the aromatic ring are crucial identifiers, generally appearing in the 1650-1250 cm⁻¹ range. core.ac.uk The vibrations associated with the ethyl group, including symmetric and asymmetric stretching of C-H bonds and various bending modes, are also present.

A complete assignment of the fundamental vibrational modes can be achieved by comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). nih.govnih.gov This combined approach allows for a precise correlation between observed spectral bands and specific molecular motions. nih.gov

Table 1: Representative Vibrational Mode Assignments for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H Asymmetric Stretching | 3560 - 3550 | core.ac.uk |

| N-H Symmetric Stretching | 3455 - 3450 | core.ac.uk |

| C-H Stretching (Aromatic) | ~3080 | researchgate.net |

| C-H Stretching (Aliphatic) | 2980 - 2870 | N/A |

| -NH₂ Scissoring | 1641 - 1623 | core.ac.uk |

| C=N Stretching (Ring) | 1613 | researchgate.net |

| C-N Stretching | 1382 - 1266 | core.ac.uk |

| -NH₂ Wagging | 424 - 407 | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. uab.edu Through techniques like ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons of the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, resulting from spin-spin coupling. The protons of the two amino (-NH₂) groups would likely appear as broad singlets, and the pyrimidine ring may show a signal for its lone proton at C6. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Source |

| Pyrimidine Ring-H | ¹H | ~8.05 | Singlet (s) | researchgate.net |

| Amino (-NH₂) | ¹H | ~6.90 | Broad Singlet (br s) | researchgate.net |

| Methylene (-CH₂) | ¹H | ~2.70 | Quartet (q) | rsc.org |

| Methyl (-CH₃) | ¹H | ~1.23 | Triplet (t) | rsc.org |

| C2 & C4 (Pyrimidine) | ¹³C | 167.2 - 166.6 | N/A | researchgate.net |

| C6 (Pyrimidine) | ¹³C | ~161.3 | N/A | researchgate.net |

| C5 (Pyrimidine) | ¹³C | ~83.0 | N/A | researchgate.net |

| Methylene (-CH₂) | ¹³C | ~27.9 | N/A | rsc.org |

| Methyl (-CH₃) | ¹³C | ~11.7 | N/A | rsc.org |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of a this compound derivative, it is possible to calculate the precise coordinates of each atom, yielding detailed information on bond lengths, bond angles, and torsional angles. vensel.org

This technique confirms the planarity of the pyrimidine ring and reveals the conformation of the ethyl substituent relative to the ring. Furthermore, it elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal lattice. ibb.waw.pl This packing is often governed by intermolecular interactions such as hydrogen bonds, where the amino groups act as donors and the ring nitrogen atoms act as acceptors, as well as potential π–π stacking between pyrimidine rings. mdpi.comibb.waw.pl Analysis of crystal structures of related 2,4-diaminopyrimidine (B92962) compounds shows they often crystallize in monoclinic or triclinic space groups. vensel.orgibb.waw.pl

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 2,4-Diaminopyrimidine Derivative

| Parameter | Value | Source |

| Crystal System | Monoclinic | vensel.org |

| Space Group | P2₁/n | vensel.org |

| a (Å) | 8.5657(5) | vensel.org |

| b (Å) | 9.3203(5) | vensel.org |

| c (Å) | 18.2134(10) | vensel.org |

| β (°) | 91.540(4) | vensel.org |

| Volume (ų) | 1453.5(1) | N/A |

| Z (Molecules/Unit Cell) | 4 | vensel.org |

Note: Data presented is for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide as a representative example of a substituted diaminopyrimidine.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. sapub.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula. A related compound, Pyrimethamine (B1678524), has a molecular weight of 248.711 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org The fragmentation of this compound under electron ionization would likely involve initial cleavages at the ethyl substituent, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃). Subsequent fragmentation could involve the characteristic breakdown of the pyrimidine ring itself. sapub.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Description | Source |

| [M]⁺ | 138 | Molecular Ion | N/A |

| [M - CH₃]⁺ | 123 | Loss of a methyl radical | sapub.org |

| [M - C₂H₅]⁺ | 109 | Loss of an ethyl radical | sapub.org |

Note: The m/z values are predicted based on the structure of this compound and common fragmentation patterns.

Computational Chemistry and Molecular Modeling Studies of 5 Ethylpyrimidine 2,4 Diamine Scaffolds

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-ethylpyrimidine-2,4-diamine scaffolds, DFT is employed to determine molecular geometries, electronic properties, and relative stabilities of different conformations. These calculations provide insights into the intrinsic properties of the molecule that govern its reactivity and interactions with biological targets.

For instance, DFT calculations have been utilized in studies of pyrimethamine (B1678524) analogs to understand their binding to dihydrofolate reductase. nih.gov A common approach involves geometry optimization of the ligand, followed by the calculation of electronic properties such as orbital energies and charge distributions. These studies often employ functionals like B3LYP or M06-2X with basis sets such as 6-31G++(d,p) to achieve a balance between computational cost and accuracy. nih.gov The resulting data on the electronic structure helps in rationalizing the observed biological activities and in predicting how structural modifications might influence binding affinity. The stability of different conformers, particularly concerning the rotation of the ethyl group and the planarity of the pyrimidine (B1678525) ring, can also be assessed, providing a foundational understanding of the molecule's preferred shapes.

Quantum Mechanical (QM) Calculations for Predicting Spectroscopic Properties and Conformational Landscapes

Conformational analysis is another critical application of QM calculations. By systematically rotating the rotatable bonds, such as the one connecting the ethyl group to the pyrimidine ring, a potential energy surface can be generated. This surface reveals the energies of different conformers and the barriers to their interconversion. This information is crucial for understanding which conformations are likely to be present under physiological conditions and which are energetically accessible for binding to a target protein.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the this compound scaffold, MD simulations have been extensively applied to investigate the dynamic interactions between ligands and their biological targets, most notably dihydrofolate reductase (DHFR). nih.govnih.gov

These simulations provide a detailed, time-resolved view of how a ligand like pyrimethamine or its analogs binds to the active site of the enzyme. By placing the ligand-protein complex in a simulated aqueous environment, researchers can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the bound state. nih.gov MD simulations have been crucial in understanding the molecular basis of drug resistance, for example, by comparing the binding of pyrimethamine to wild-type and mutant forms of DHFR. nih.gov These studies have highlighted how mutations can alter the conformational dynamics of the active site, leading to a decrease in ligand binding affinity. nih.gov

Below is a table summarizing key interactions for pyrimethamine derivatives with wild-type and mutant P. falciparum DHFR as revealed by computational studies.

| Interacting Residue | Interaction Type | Enzyme Variant |

| Asp54 | Hydrogen Bond | Wild-Type |

| Phe58 | Hydrophobic | Wild-Type |

| Arg59 | van der Waals | Mutant |

| Arg122 | van der Waals | Mutant |

This table is illustrative and based on findings from studies on pyrimethamine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the this compound scaffold, QSAR studies have been instrumental in identifying the key molecular features that determine their inhibitory potency against DHFR. nih.govresearchgate.net

These models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation with their measured biological activity. Descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For 2,4-diamino-5-benzylpyrimidines, a class of compounds closely related to the this compound scaffold, QSAR studies have successfully used molecular shape analysis to derive predictive models. nih.gov The resulting equations can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A generalized QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

While specific QSAR models are complex and dataset-dependent, they have proven to be a valuable tool in the rational design of novel DHFR inhibitors. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are computational techniques that provide insights into the reactivity of a molecule. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

MEP mapping provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack. For the this compound scaffold, the nitrogen atoms of the pyrimidine ring and the amino groups are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors. The hydrogens of the amino groups would represent regions of positive potential, acting as hydrogen bond donors. This information is critical for understanding and predicting the non-covalent interactions that govern ligand binding to a protein active site.

Molecular Mechanisms of Action and Biochemical Pathway Modulation by 5 Ethylpyrimidine 2,4 Diamine Derivatives

Inhibition of Dihydrofolate Reductase (DHFR) and Interference with Folate Metabolism Pathways

The 2,4-diaminopyrimidine (B92962) structure is a key pharmacophore for potent DHFR inhibition. researchgate.netnih.gov These compounds act as antifolates, interfering with the folate metabolic pathway. ashpublications.org DHFR is essential for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. nih.govnih.gov By inhibiting DHFR, these derivatives deplete the cellular pool of THF, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death. nih.govcapes.gov.br This mechanism is the basis for their use as therapeutic agents.

Many derivatives of 2,4-diaminopyrimidine are designed as nonclassical, lipid-soluble inhibitors that can passively diffuse through cell membranes, overcoming resistance mechanisms associated with the active transport of classical antifolates like methotrexate. nih.govnih.gov The 5-ethylpyrimidine-2,4-diamine scaffold has been incorporated into various complex structures, including pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, to enhance their inhibitory activity and selectivity. nih.govresearchgate.netnih.gov

Derivatives of this compound have demonstrated significant potency and, in some cases, selectivity for DHFR from different species, including humans, bacteria, and protozoa. For instance, pyrimethamine (B1678524), which contains a 5-(p-chlorophenyl)-6-ethylpyrimidine-2,4-diamine core, is a potent inhibitor of protozoan DHFR. nih.gov

Researchers have synthesized and evaluated numerous analogs to improve potency and selectivity, particularly against drug-resistant mutant DHFR enzymes. For example, certain 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) derivatives have shown efficacy against methotrexate-resistant tumors. nih.gov The development of inhibitors targeting mutant DHFR is crucial for overcoming clinical resistance.

A notable example of a potent derivative is 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine, which was found to be 3,500 times more potent than trimethoprim (B1683648) against human DHFR. nih.govnih.gov This highlights the significant impact that substitutions at the 5- and 6-positions of the pyrimidine (B1678525) ring can have on inhibitory activity.

| Compound | Target DHFR | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) | Human | 79 | bindingdb.org |

| 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Human | <500 | nih.govnih.gov |

| N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid | Human | Potent (EC50 values) | nih.gov |

The inhibition of DHFR by this compound derivatives typically follows a competitive inhibition model with respect to the substrate, dihydrofolic acid. nih.gov This means the inhibitor binds to the same active site as the natural substrate, preventing the enzyme from carrying out its catalytic function.

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a key measure of a compound's potency. For pyrimethamine, the Ki value against human DHFR has been reported to be 42 nM. bindingdb.org The binding is often characterized by slow-onset, tight-binding inhibition, where the inhibitor forms a stable, long-lasting complex with the enzyme. nih.gov

Modulation of Other Enzyme Targets

While DHFR is the primary target, some this compound derivatives have been shown to interact with other enzymes, suggesting a broader mechanism of action or the potential for polypharmacology.

Thymidylate Synthase (TS): Some pyrrolo[2,3-d]pyrimidine derivatives containing the 2,4-diamino-5-ethylpyrimidine scaffold have been designed as dual inhibitors of both DHFR and thymidylate synthase (TS). nih.gov TS is another critical enzyme in the de novo synthesis of dTMP, a necessary precursor for DNA replication. wikipedia.orgtaylorandfrancis.com Inhibition of both enzymes can lead to a more potent cytotoxic effect. nih.gov

Pteridine (B1203161) Reductase (PTR1): In certain parasites like Leishmania, 2,4-diaminopyrimidine derivatives have shown dual activity against both DHFR-TS and pteridine reductase (PTR1). nih.gov PTR1 can act as a bypass enzyme when DHFR is inhibited, so targeting both is a strategy to overcome drug resistance. nih.gov

Other Potential Targets: While less extensively studied for this compound specifically, related aminopyrimidine compounds have been investigated for their effects on a range of other enzymes, indicating the potential for this chemical scaffold to be adapted for various targets.

Cellular Pathway Perturbations, Including Apoptosis Induction and Cell Cycle Arrest

The inhibition of DHFR and subsequent disruption of folate metabolism by this compound derivatives trigger significant cellular stress, leading to perturbations in key cellular pathways.

One of the most prominent effects is the induction of apoptosis , or programmed cell death. Pyrimethamine, for instance, has been shown to induce apoptosis in activated human T lymphocytes. nih.gov This process involves the activation of caspases, specifically caspase-8 and caspase-10, and subsequent mitochondrial depolarization, which are hallmarks of the intrinsic apoptotic pathway. nih.gov

In addition to apoptosis, these compounds can cause cell cycle arrest . By depriving the cell of the necessary building blocks for DNA synthesis, they can halt the cell cycle, typically in the S phase, preventing cell proliferation. This is a direct consequence of the inhibition of thymidylate and purine (B94841) synthesis. taylorandfrancis.com

Metabolite protection studies have further confirmed the mechanism of action. The cytotoxic effects of these compounds can often be reversed by the addition of leucovorin (a folate derivative) or thymidine, which bypass the metabolic block caused by DHFR inhibition. nih.gov

Elucidation of Ligand-Protein Binding Mechanisms and Key Molecular Interactions

Molecular docking and X-ray crystallography studies have provided detailed insights into how this compound derivatives bind to the active site of DHFR. The 2,4-diaminopyrimidine ring is a critical feature, forming conserved hydrogen bonds with key amino acid residues in the enzyme's active site. nih.govnih.gov

For human DHFR, the 2,4-diamino groups typically form hydrogen bonds with residues such as Glu30. nih.gov The substituents at the 5- and 6-positions of the pyrimidine ring are crucial for determining potency and selectivity. These groups make van der Waals and hydrophobic interactions with other residues in the active site, such as Phe31, Phe34, Ile60, and Leu22. nih.govnih.gov

In the case of 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine, the propargyl linkage and the ethyl group at C6 were found to be critical for enhanced potency through interactions with residues like Thr56 and Ser59. nih.govnih.gov Molecular modeling studies are instrumental in understanding these interactions and in the rational design of new, more effective inhibitors.

| Compound Derivative Feature | Interacting DHFR Residue (Human) | Type of Interaction | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine | Glu30 | Hydrogen Bond | nih.gov |

| 5- and 6-substituents | Phe31, Phe34, Ile60, Leu22 | van der Waals/Hydrophobic | nih.govnih.gov |

| Propargyl linkage and C6-ethyl group | Thr56, Ser59 | van der Waals/Hydrophobic | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Design of 5 Ethylpyrimidine 2,4 Diamine Based Inhibitors

Impact of Substituents on the Pyrimidine (B1678525) Ring for Biological Activity Profiles

The C5 position of the pyrimidine ring is a key site for modification. Introducing small alkyl groups, such as the ethyl group in 5-Ethylpyrimidine-2,4-diamine, can enhance binding and potency. For instance, in a series of 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives, the compound with a C6-ethyl group (DAEP) showed potent inhibition of Walker carcinoma 256 growth, a tumor model naturally resistant to methotrexate. nih.gov This highlights the positive contribution of small alkyl groups at positions adjacent to the C5 substituent.

SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines have revealed that modifications at the C5 position significantly impact inhibitory activity against cyclin-dependent kinases (CDKs). While many potent inhibitors feature a halogen (like chlorine) at C5, the exploration of other groups continues to be a strategy for modulating activity and selectivity. researchgate.net

The C6 position also offers a valuable handle for modification. In studies of 2,4-diamino-5-(1-adamantyl)pyrimidines, both a C6-methyl (DAMP) and a C6-ethyl (DAEP) substituent resulted in compounds that inhibited the growth of methotrexate-resistant Walker tumors. nih.gov Furthermore, research on pyrimidines as antibacterial agents has shown that substitutions at C6 can be crucial for activity. For example, some derivatives with aryl, heteroaryl, and alkylthio substituents at the C6 position have demonstrated antimicrobial effects. nih.gov

| Scaffold | C5-Substituent | C6-Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,4-Diaminopyrimidine (B92962) | 1-Adamantyl | Ethyl | Walker Carcinoma 256 | Inhibited tumor growth in a methotrexate-resistant model. | nih.gov |

| 2,4-Diaminopyrimidine | 1-Adamantyl | Methyl | Walker Carcinoma 256 | Inhibited tumor growth; showed some toxicity differences from the ethyl analog. | nih.gov |

| 2,4-Diaminopyrimidine | 3',4'-Dichlorophenyl | Methyl | Walker & Murphy-Sturm Tumors | Inhibited both methotrexate-resistant and -sensitive tumors, unlike adamantyl analogs. | nih.gov |

| N2,N4-Diphenylpyrimidine-2,4-diamine | - | - | CDK2/CDK9 | Identified as a potent structural prototype for CDK inhibitors. | nih.gov |

Critical Role of Amino Groups in Inhibitory Activity and Target Binding Specificity

The 2,4-diamino groups are fundamental to the inhibitory mechanism of this class of compounds. They are the primary anchors that secure the molecule within the ATP-binding pocket of target enzymes, particularly kinases. The 2,4-diaminopyrimidine moiety functions as a bioisostere of adenine, mimicking its hydrogen bonding pattern. nih.gov

Specifically, these amino groups form critical hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-lobes of the kinase and is a highly conserved structural element. In many kinase inhibitors, the diaminopyrimidine core forms a double-dentate hydrogen bond with the backbone amide and carbonyl groups of a key amino acid residue in the hinge, such as cysteine or methionine. nih.gov This interaction is essential for potent and stable binding.

The retention of the 2,4-diaminopyrimidine scaffold was a key strategy in the design of novel Focal Adhesion Kinase (FAK) inhibitors based on the structure of TAE-226. nih.gov In these designs, the diaminopyrimidine moiety was anchored to the hinge region, allowing other parts of the molecule to extend into different pockets to enhance potency and selectivity. nih.gov The fundamental nature of this interaction is underscored by the fact that a vast number of kinase inhibitors across different target families utilize this core scaffold for hinge binding. nih.govnih.gov

Influence of Peripheral Moieties (e.g., Phenyl, Halogenated Phenyl) on Compound Activity and Selectivity

While the diaminopyrimidine core anchors the inhibitor to the enzyme's hinge region, the peripheral moieties attached to this core are responsible for fine-tuning the compound's activity, selectivity, and pharmacokinetic properties. nih.gov These moieties extend from the core to interact with other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic pocket near the DFG motif. nih.gov

In the development of novel antitumor agents, two series of 2,4-diaminopyrimidine derivatives were synthesized with different peripheral scaffolds (triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one). rsc.org SAR studies revealed that the nature of the terminal aniline (B41778) group attached to the pyrimidine core was critical for potency. For example, compound 9k , which featured a 3-chloro-4-fluoroaniline (B193440) moiety, was one of the most potent compounds against several cancer cell lines. rsc.org This demonstrates that halogenated phenyl groups can significantly enhance antitumor activity.

Similarly, in the design of inhibitors for p21-activated kinase 4 (PAK4), different substitutions on a terminal phenyl ring led to vastly different potencies. nih.gov Compound B6 , which had a 2,4-dichloro-5-methoxyphenyl group, was the most potent inhibitor with an IC₅₀ of 5.9 nM against the PAK4 enzyme. nih.gov This highlights the synergistic effect of multiple substitutions on the peripheral phenyl ring. The rational design of inhibitors against mycobacterial dihydrofolate reductase (DHFR) also leveraged different phenyl-containing linkers to improve activity and pharmacological properties. nih.gov

| Scaffold Base | Peripheral Moiety (Terminal Aniline) | Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine | 3-Chloro-4-fluoroaniline | 9k | 2.14 µM (A549), 3.59 µM (HCT-116) | rsc.org |

| 2,4-Diaminopyrimidine | 3,4,5-Trimethoxyaniline | 13f | 1.98 µM (A549), 2.78 µM (HCT-116) | rsc.org |

| 2,4-Diaminopyrimidine | 2,4-Dichloro-5-methoxyphenylamine | B6 | 5.9 nM (PAK4 enzyme) | nih.gov |

| 2,4-Diaminopyrimidine | 4-Chloro-3-(trifluoromethyl)aniline | A2 | 18.4 nM (PAK4 enzyme) | nih.gov |

Design Principles for Overcoming Resistance Mechanisms in Target Enzymes

A major challenge in targeted cancer therapy is the emergence of drug resistance, often through mutations in the target enzyme that prevent the inhibitor from binding effectively. nih.gov A key strategy in modern drug design is to create inhibitors that can overcome these resistance mechanisms.

One powerful approach is the rational design of inhibitors that can accommodate or circumvent the resistance mutation. A prominent example is in the treatment of non-small cell lung cancer (NSCLC) driven by the Epidermal Growth Factor Receptor (EGFR). While third-generation inhibitors like osimertinib (B560133) are effective against the T790M resistance mutation, subsequent mutations, particularly C797S, restore resistance. The C797S mutation removes the cysteine residue that covalent inhibitors like osimertinib bind to. To overcome this, researchers have designed novel, reversible diaminopyrimidine-based macrocycles. nih.gov These macrocyclic compounds are conformationally constrained, allowing them to bind potently to the EGFRT790M/C797S mutant without relying on the C797 residue for covalent attachment. The representative compound 21v potently inhibited the resistant mutant with an IC₅₀ of 2.3 nM. nih.gov

Other design principles include:

Structural Rigidification: Modifying flexible linkers to create a more rigid structure can enhance binding to the desired target and potentially avoid conformations that bind to off-targets or are susceptible to resistance mutations. nih.gov

Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the highly conserved (and mutation-prone) ATP-binding pocket can be an effective strategy to overcome resistance.

Exploiting Different Binding Modes: As seen in the development of microtubule-targeting agents, novel compounds may have distinct pharmacology that allows them to remain effective even in cells that have developed resistance to other drugs targeting the same pathway. nih.gov

Strategies for Multi-target Inhibitor Design Based on the Pyrimidine Scaffold

Cancer is a complex disease often driven by multiple, redundant signaling pathways. Therefore, simultaneously inhibiting more than one key target can lead to a more durable and effective therapeutic response, lower the chances of resistance, and improve safety profiles. nih.govnu.edu.kz The versatile 2,4-diaminopyrimidine scaffold is an ideal starting point for designing multi-target or dual-target inhibitors. nih.govnu.edu.kz

The design strategy often involves combining the pharmacophores of inhibitors for two different targets onto a single pyrimidine core. By carefully selecting and positioning peripheral moieties, it is possible to create a single molecule that fits into the binding sites of multiple enzymes. The similarities between the ATP-binding sites of different kinases can be exploited to direct a pyrimidine-based inhibitor against several oncogenic targets through focused chemical modifications. rsc.orgnih.gov

Examples of this strategy include:

Dual CDK2/CDK9 Inhibitors: A series of N2,N4-disubstituted pyrimidine-2,4-diamines were developed as potent dual inhibitors of CDK2 and CDK9, two kinases involved in cell cycle progression and transcription. nih.gov Compound 3c showed an IC₅₀ of 65 nM against CDK9, while compound 3g had an IC₅₀ of 83 nM against CDK2, demonstrating that modifications to the peripheral aniline rings could balance activity against both targets. nih.govrsc.org

Dual BRD4/PLK1 Inhibitors: Researchers have designed compounds based on an aminopyrimidine scaffold to simultaneously inhibit Polo-like kinase 1 (PLK1) and the epigenetic reader protein BRD4. nih.gov This dual inhibition can cause mitotic arrest and disrupt oncogene expression, leading to synergistic antitumor effects. nih.gov

Multi-target Cholinesterase Inhibitors: Pyrimidine-diamine derivatives have been designed as multi-target inhibitors of cholinesterases, demonstrating the scaffold's utility beyond kinase inhibition. acs.org

| Inhibitor Class | Targets | Key Finding | Reference |

|---|---|---|---|

| N2,N4-Disubstituted pyrimidine-2,4-diamines | CDK2 / CDK9 | Identified compounds with potent, balanced inhibitory activity against both kinases. | nih.govrsc.org |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6 / CDK9 | Developed potent dual inhibitors with good selectivity over CDK2. | researchgate.net |

| Aminopyrimidine-diones | BRD4 / PLK1 | Designed dual-target inhibitors with synergistic antitumor effects. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Multiple Kinases (e.g., BTK, RET, BRAF) | Scaffold can be modified to direct activity against multiple oncogenic kinase targets. | rsc.orgnih.gov |

Applications of 5 Ethylpyrimidine 2,4 Diamine Analogues As Research Tools

Probes for Investigating Folate Metabolism and Related Biochemical Pathways

The structural core of 2,4-diaminopyrimidine (B92962) is a key feature of potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This makes analogues of 5-Ethylpyrimidine-2,4-diamine excellent probes for studying the folate pathway and its downstream effects on nucleotide synthesis and cellular replication.

Pyrimethamine (B1678524) (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), a classic folic acid antagonist, has been used in research for decades to understand the consequences of folate pathway inhibition. nih.govnih.gov Its ability to block DHFR disrupts the supply of tetrahydrofolate, a cofactor necessary for the synthesis of purines, thymidylate, and certain amino acids. This makes it a valuable tool for studying cellular dependence on this pathway.

Researchers have synthesized and evaluated numerous analogues to probe the active site of DHFR from various species. For instance, a series of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines were developed as selective inhibitors against DHFR from opportunistic pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov One such compound with a 1-naphthyl substituent proved to be 16-fold more potent against Toxoplasma gondii DHFR than the clinical drug trimethoprim (B1683648). nih.gov Similarly, the development of 2,4-diamino-5-benzylpyrimidines has provided a synthetic route to trimethoprim and its analogues, which are widely used to investigate bacterial folate metabolism. nih.gov These studies highlight how systematic chemical modifications to the pyrimidine (B1678525) scaffold can generate highly potent and selective probes to dissect the biochemical nuances of the folate pathway in different organisms.

Chemical Tools for Studying Enzyme Function, Inhibition, and Allosteric Modulation

Beyond folate metabolism, this compound analogues have been developed as chemical tools to study the function and inhibition of a diverse array of enzymes, particularly kinases and proteases. Their ability to be chemically modified allows for the fine-tuning of potency and selectivity, making them ideal for mapping enzyme active sites and exploring inhibitor binding modes.

Structure-based drug design has led to the discovery of 6-ethyl-2,4-diaminopyrimidine-based compounds as potent, non-peptidic, small molecule inhibitors of renin, a key enzyme in the renin-angiotensin system. nih.gov These compounds, with a novel 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine ring system, demonstrated moderate potency against renin, providing valuable tools for studying cardiovascular physiology. nih.gov

In the realm of cell signaling, 2,4-diamino-5-cyanopyrimidine derivatives have been identified as potent inhibitors of Protein Kinase C theta (PKCθ), an enzyme crucial for T-cell activation. nih.gov These inhibitors are used in research to probe the role of PKCθ in immune responses and T-cell-mediated diseases. nih.gov Further research has focused on modifying these compounds to mitigate issues like time-dependent inhibition of cytochrome P450 enzymes, enhancing their utility as specific chemical probes. nih.gov Additionally, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been synthesized and found to be potent inhibitors of cyclin-dependent kinases CDK2 and CDK9, which are critical regulators of the cell cycle and gene transcription. rsc.org

The concept of allosteric modulation, where a compound binds to a site on the enzyme distinct from the active site to alter its conformation and activity, represents an advanced application of such chemical tools. nih.gov While not always the primary mechanism, the potential for pyrimidine derivatives to act as allosteric modulators is an active area of investigation, offering a sophisticated method for studying enzyme regulation. nih.gov

Table 1: this compound Analogues as Enzyme Inhibitors

| Analogue Class | Target Enzyme | Key Finding |

|---|---|---|

| 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine | Renin | Moderate potency (IC50: 91-650 nM) against renin. nih.gov |

| 2,4-diamino-5-cyanopyrimidine derivatives | Protein Kinase C theta (PKCθ) | Potent PKCθ inhibition, crucial for probing T-cell signaling. nih.gov |

| 2,4-diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Compound with 1-naphthyl substituent is 16-fold more potent than trimethoprim against T. gondii DHFR. nih.gov |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2 and CDK9 | Potent dual inhibitors, useful for studying cell cycle and transcription. rsc.org |

Compounds for Investigating Cellular Processes, such as Apoptosis and Cell Proliferation

The ability of this compound analogues to interact with key enzymes, particularly those involved in cell cycle regulation and survival pathways, makes them powerful tools for investigating fundamental cellular processes like apoptosis (programmed cell death) and proliferation.

Pyrimethamine, in addition to its role as a folate antagonist, has been shown to induce apoptosis in activated human T lymphocytes. nih.gov Research indicates that it triggers this process through the activation of the caspase-8 and caspase-10 cascade, independent of the Fas receptor, providing a specific tool to study the intrinsic apoptosis pathway. nih.gov

More recently, a series of pyrimidine-2,4-diamine analogues were designed to target G-protein-coupled receptor-associated sorting protein 1 (GTSE1), a protein overexpressed in some cancers. The lead compound, Y18, was found to significantly inhibit cancer cell proliferation by inducing robust cell cycle arrest and senescence. nih.gov It also displayed inhibitory effects on cancer cell adhesion, migration, and invasion, making it a multifaceted probe for studying cancer progression. nih.gov

Other pyrimidine-2,4-diamine derivatives have been developed to specifically target key regulators of the cell cycle and apoptosis. One novel ALK inhibitor, a complex 5-chloro-pyrimidine-2,4-diamine derivative, was shown to induce cell cycle arrest and apoptosis by inhibiting the anaplastic lymphoma kinase (ALK) and its downstream signaling pathways. nih.gov Similarly, dual inhibitors of BRD4 and PLK1 based on an aminopyrimidine scaffold have been used to study their combined effect on cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. nih.gov These compounds allow researchers to dissect the complex interplay between different signaling pathways that control cell fate.

Table 2: this compound Analogues for Investigating Cellular Processes

| Analogue / Derivative | Cellular Process Studied | Model System | Key Finding |

|---|---|---|---|

| Pyrimethamine | Apoptosis | Activated human T lymphocytes | Induces apoptosis via caspase-8/10 activation, bypassing the Fas receptor. nih.gov |

| Y18 (pyrimidine-2,4-diamine analogue) | Cell Proliferation, Migration, Senescence | Colorectal and non-small cell lung cancer cells | Inhibits proliferation by inducing cell cycle arrest and senescence through targeting GTSE1. nih.gov |

| 5-chloro-...-pyrimidine-2,4-diamine | Cell Cycle Arrest, Apoptosis | Karpas299 and H2228 cells | Induces G1 phase arrest and apoptosis by inhibiting the ALK signaling pathway. nih.gov |

| Aminopyrimidine-2,4-diones | Cell Cycle Arrest, Apoptosis | MDA-MB-231 breast cancer cells | Dual BRD4/PLK1 inhibition leads to cell growth arrest at the G2/M phase. nih.gov |

Development of Lead Compounds in Preclinical Drug Discovery Research

The journey from a research tool to a potential therapeutic agent involves rigorous preclinical development, and this compound analogues frequently serve as lead compounds in this process. A lead compound is a chemical starting point for drug design and optimization, selected for its promising biological activity against a specific target.

The development of pyrimidine-based renin inhibitors exemplifies this transition. nih.gov Through a combination of high-throughput screening, parallel synthesis, and structure-based design, an initial hit was optimized into a series of lead compounds with improved potency and drug-like properties. nih.gov Similarly, the discovery of 2,4-diamino-5-cyanopyrimidine derivatives as PKCθ inhibitors initiated a research program to optimize these leads. nih.gov A key challenge was their tendency to inhibit CYP3A4, a major drug-metabolizing enzyme. Subsequent medicinal chemistry efforts successfully modified the structure to create a new lead compound with potent in vitro activity and mitigated CYP3A4 inhibition, demonstrating efficacy in an in vivo transplant model. nih.gov

The development of the GTSE1-targeting compound Y18 also highlights the progression to a preclinical lead. Beyond its cellular activity, Y18 was shown to inhibit tumor growth in animal models with minimal side effects and possessed a suitable half-life and oral bioavailability, all critical characteristics for a viable drug candidate. nih.gov The identification of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as potent TRPV1 antagonists is another example where structure-activity relationship (SAR) studies led to a lead compound that was orally bioavailable and effective in an animal model of pain. researchgate.net These examples underscore how the versatile 2,4-diaminopyrimidine scaffold serves as a robust starting point for generating and refining lead compounds in the preclinical phase of drug discovery. nih.govnih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 5 Ethylpyrimidine 2,4 Diamine Chemistry

Advancements in Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 5-ethylpyrimidine-2,4-diamine and its derivatives is crucial for facilitating future research and development. While traditional methods for synthesizing diaminopyrimidines are established, the focus is shifting towards sustainable and greener alternatives.

Recent advancements in catalysis offer promising avenues. For instance, the use of hybrid catalysts, including organocatalysts, metal catalysts, and ionic liquids, has been explored for the synthesis of related pyrimidine-based scaffolds. nih.govacs.org These approaches often involve one-pot, multicomponent reactions that enhance efficiency and reduce waste. nih.govacs.org The application of green solvents and catalyst-free or solvent-free conditions are also gaining traction in the synthesis of heterocyclic compounds. nih.govacs.org

A notable development is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. This method is particularly attractive for its sustainability. Furthermore, green chemistry principles are being applied to the functionalization of pyrimidine (B1678525) rings, utilizing phase transfer catalysts to improve reaction efficiency and minimize hazardous waste.

Future research in this area should focus on adapting these modern synthetic strategies specifically for the large-scale and sustainable production of this compound. This includes the exploration of flow chemistry techniques, which can offer improved safety, scalability, and control over reaction parameters.

Expanding the Scope of Derivatization for Diverse Biological Targets and Pathways

The 2,4-diaminopyrimidine (B92962) core of this compound is a versatile scaffold that can be readily derivatized to interact with a wide array of biological targets. While its antifolate activity is well-documented, recent studies have demonstrated that its derivatives can inhibit other key cellular players.

A significant area of exploration is the development of kinase inhibitors. For example, derivatives of 2,4-diaminopyrimidine have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in tumor development. nih.govnih.gov These compounds have shown promising anti-cancer and anti-angiogenesis activities. nih.gov The diaminopyrimidine moiety serves as a crucial pharmacophore, anchoring the molecule to the hinge region of the kinase domain. nih.gov

Furthermore, pyrimidine-2,4-diamine analogues have been investigated as inhibitors of G-protein coupled tube-squeezing 1 (GTSE1), a protein overexpressed in certain cancers. nih.gov Inhibition of GTSE1 by these derivatives leads to cell cycle arrest and senescence in cancer cells. nih.gov The EphB4 receptor, implicated in tumorigenesis, has also been identified as a target for 2,4-diamino-pyrimidine derivatives. google.com

The potential for derivatization extends to antimicrobial applications. Analogues of 2,4-diamino-5-benzylpyrimidines have demonstrated high activity and specificity for bacterial dihydrofolate reductase (DHFR), making them promising antibacterial agents. nih.govnih.gov

Future efforts should systematically explore the chemical space around the this compound core to develop selective inhibitors for a broader range of kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in various diseases. The synthesis of compound libraries with diverse substitutions at the 5-position and on the amino groups will be instrumental in identifying novel and potent biological modulators.

Table 1: Examples of Derivatized 2,4-Diaminopyrimidines and their Biological Targets

| Derivative Class | Biological Target | Therapeutic Area |

| 2,4-Diaminopyrimidine Hydrazones | Focal Adhesion Kinase (FAK) | Anti-thyroid cancer nih.gov |

| Pyrimidine-2,4-diamine Analogues | G-protein coupled tube-squeezing 1 (GTSE1) | Anticancer nih.gov |

| 2,4-Diamino-5-benzylpyrimidine Analogues | Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial nih.govnih.gov |

| 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Antitumor nih.gov |

| N2,N4-diphenylpyrimidine-2,4-diamine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer google.com |

Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design

The integration of advanced computational methods is set to revolutionize the discovery and optimization of this compound-based therapeutics. These approaches can significantly accelerate the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the chemical structure of diaminopyrimidine derivatives and their biological activity. nih.gov For instance, QSAR analysis has been applied to pyrimidine derivatives targeting the VEGFR-2 receptor, demonstrating the predictive power of both multiple linear regression and artificial neural network models. nih.gov

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their biological targets. This information is crucial for the rational design of more potent and selective inhibitors. For example, docking studies have been used to understand the interactions of diaminopyrimidine derivatives with FAK. nih.gov

De novo drug design, powered by artificial intelligence and machine learning, offers the potential to generate novel molecular structures with desired pharmacological properties. frontiersin.org Generative models, such as recurrent neural networks and graph-based deep generative models, can be trained on existing chemical data to design new molecules based on the this compound scaffold. nih.govnih.gov Reinforcement learning can further fine-tune these models to optimize for specific properties like bioactivity and drug-likeness. nih.gov

Future research should leverage these computational tools to build predictive models for the activity of this compound derivatives against a range of targets. De novo design algorithms can be employed to explore vast chemical spaces and propose novel candidate molecules with enhanced efficacy and improved pharmacokinetic profiles.

Exploration of Novel Biological Activities Beyond Established Antifolate Mechanisms

While the antifolate and anticancer activities of this compound derivatives are increasingly well-characterized, there remains a significant opportunity to explore other potential therapeutic applications.

Recent studies have highlighted the potential of pyrimidine-based compounds as antimicrobial and antiviral agents. nih.govnih.gov For example, phosphoramidate (B1195095) derivatives of related pyrimidine nucleosides have been evaluated for their antiviral activity. nih.gov The antibacterial potential of 2,4-diaminopyrimidine analogues has also been demonstrated against various bacterial strains. ekb.eg A recent study on novel nih.govacs.orgnih.govthiadiazole[3,2-a]pyrimidin-5-ones showed promising activity as biofilm dispersal agents against both Gram-positive and Gram-negative pathogens, suggesting a potential role in combating antibiotic resistance. mdpi.com

The broad biological activities of pyrimidine derivatives suggest that the this compound scaffold could be a starting point for developing agents against a variety of other diseases. High-throughput screening of diverse libraries of this compound derivatives against a wide panel of biological targets could uncover unexpected and valuable therapeutic leads.

Future investigations should systematically screen this compound and its derivatives for a broader range of biological activities, including but not limited to, antiviral, antifungal, anti-inflammatory, and neuroprotective effects. The identification of novel biological targets will open up new avenues for the therapeutic application of this versatile chemical scaffold.

Table 2: Investigated Biological Activities of Pyrimidine-2,4-diamine Derivatives

| Biological Activity | Derivative Type | Key Findings |

| Anticancer | Pyrimidine-2,4-diamine analogues | Inhibition of cancer cell proliferation by targeting GTSE1. nih.gov |

| Anti-angiogenesis | 2,4-Diaminopyrimidine derivatives | Inhibition of Focal Adhesion Kinase (FAK). nih.gov |

| Antibacterial | 2,4-Diamino-5-benzylpyrimidine analogues | High activity and specificity for bacterial dihydrofolate reductase. nih.govnih.gov |

| Antiviral | Phosphoramidate derivatives of pyrimidine nucleosides | Potent activity against herpes simplex virus type 1 and varicella-zoster virus. nih.gov |

| Biofilm Dispersal | nih.govacs.orgnih.govThiadiazole[3,2-a]pyrimidin-5-ones | Remarkable dispersal activity against preformed biofilms of various pathogens. mdpi.com |

Q & A

Q. What are the established synthetic routes for 5-Ethylpyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves condensation reactions under basic conditions. For example:

- Nucleophilic substitution : Reacting ethyl-substituted benzyl halides with pyrimidine-2,4-diamine in the presence of sodium methoxide (NaOMe) at reflux temperatures (~80–100°C) .

- Purification : Recrystallization using solvent systems like chloroform:ethanol (8:2 v/v) or chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

| Reaction Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Base Catalyst | NaOMe (1.5 equiv.) | Enhances nucleophilicity of amine groups |

| Solvent | Ethanol or DMF | Polar aprotic solvents improve reaction kinetics |

| Temperature | 80–100°C (reflux) | Higher temperatures accelerate reaction but may degrade sensitive substituents |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does this compound interact with biological targets such as enzymes?

Methodological Answer:

- Enzyme Inhibition Assays :

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (Kd ~10⁻⁶–10⁻⁸ M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer: Discrepancies often arise from assay conditions:

- Buffer Composition : Varying pH (e.g., Tris-HCl vs. HEPES) alters ionization states of the compound and target .

- Temperature : Assays at 25°C vs. 37°C affect enzyme kinetics and compound solubility .

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate purity via HPLC .

Q. What strategies improve selectivity for specific kinase isoforms (e.g., CDK2 vs. CDK4)?

Methodological Answer:

- Structural Modifications : Introduce bulky substituents (e.g., 4-phenylbutyl groups) to exploit hydrophobic pockets in CDK2 .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and optimize steric/electronic complementarity .

- Kinome-Wide Profiling : Screen against panels of 100+ kinases to identify off-target effects .

Q. What computational approaches predict the biological activity of novel derivatives?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (ΔΔG < 1 kcal/mol indicates viability) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Reaction Scaling : Transition from batch to continuous flow reactors reduces side reactions and improves reproducibility .

- Purification at Scale : Use simulated moving bed (SMB) chromatography for high-throughput separation .

- Degradation Pathways : Monitor stability under stress conditions (heat, light) via accelerated stability studies .

Q. How do structure-activity relationship (SAR) studies guide the design of potent analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.